1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene
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Overview
Description
Benzene derivatives such as “1-bromo-4-methoxybenzene” are organic compounds that contain a benzene ring substituted with a bromine atom and a methoxy group . They are used in a wide range of applications, including as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . The bromine atom can be introduced through a reaction with bromine or a bromine-containing compound, and the methoxy group can be introduced through a reaction with a methanol .Molecular Structure Analysis
The molecular structure of benzene derivatives is characterized by a six-membered carbon ring (benzene) with alternating double bonds, substituted with various functional groups . The exact structure would depend on the positions and types of these substituents .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation . The specific reactions and their mechanisms would depend on the substituents present on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives such as solubility, melting point, boiling point, and reactivity can vary depending on the specific substituents present on the benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-19-16-10-4-5-11-17(16)21-13-7-6-12-20-15-9-3-2-8-14(15)18/h2-5,8-11H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOQCLQVDHABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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